Methyl 2,4-diaminobutanoate dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-diaminobutanoate dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 2,4-diaminobutyric acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and subsequent purification processes. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, ensures the compound is produced efficiently and with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-diaminobutanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Methyl 2,4-diaminobutanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biochemical processes . The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: A related compound with similar structural features and chemical properties.
Methyl 2,4-diaminobutanoate: The non-dihydrochloride form of the compound, used in similar applications.
Uniqueness
Methyl 2,4-diaminobutanoate dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications where these properties are essential .
Biological Activity
Methyl 2,4-diaminobutanoate dihydrochloride is a compound that has garnered attention in biochemical and pharmaceutical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case analyses.
Chemical Structure and Properties
This compound is a dihydrochloride salt of the methyl ester of 2,4-diaminobutanoic acid. Its molecular formula is C6H14Cl2N2O2 with a molecular weight of approximately 189.07 g/mol. The compound features two amino groups at the 2 and 4 positions on the butanoate chain, which contribute to its reactivity and biological functions.
The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters and participate in various biochemical pathways. It has been shown to interact with several receptors and enzymes, suggesting potential roles in:
- Neurotransmission : Its structure allows it to act as a neurotransmitter analog, potentially influencing synaptic transmission.
- Metabolic Processes : It may be involved in metabolic pathways that utilize diamino acids as substrates for the synthesis of polyamines or other bioactive molecules.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anticancer Activity : Studies have explored its effects on various cancer cell lines. For instance, it exhibited cytotoxic effects against human colon cancer cells (HT-29), suggesting its potential as an anticancer agent .
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may have protective effects against neurodegenerative diseases .
- Antimicrobial Properties : Some studies have indicated that compounds similar to methyl 2,4-diaminobutanoate can exhibit antimicrobial activity, although specific data on this compound is limited.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A study investigated the cytotoxic effects of methyl 2,4-diaminobutanoate on various cancer cell lines, revealing significant inhibition of cell proliferation in HT-29 cells with an IC50 value indicating effective dosage levels .
- Neuroprotective Research : Another study focused on the neuroprotective properties of similar compounds, suggesting that methyl 2,4-diaminobutanoate could be further explored for therapeutic applications in neurodegenerative diseases .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino butanoate hydrochloride | One amino group at position 2 | Simpler structure; less steric hindrance |
Methyl 3,4-diaminobutanoate dihydrochloride | Two amino groups at positions 3 and 4 | Different position of amino groups |
(R)-Methyl 2,6-diaminohexanoate dihydrochloride | Longer carbon chain with two amino groups | Increased chain length enhances hydrophilicity |
This table illustrates how the positioning of amino groups affects the biological activity and potential applications of these compounds.
Properties
IUPAC Name |
methyl 2,4-diaminobutanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFZBYKHHGUPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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